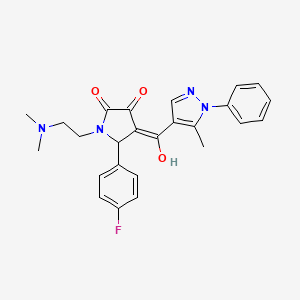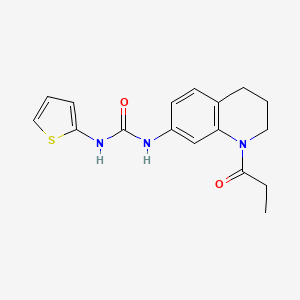
1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea, also known as PTUP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PTUP belongs to a class of compounds known as ureas, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. 1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects
1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of various enzymes and the modulation of various signaling pathways. It has also been shown to have anti-inflammatory effects, which may contribute to its potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea has several advantages for lab experiments, including its relatively simple synthesis and its ability to exhibit a wide range of biological activities. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea, including the development of new synthetic methods, the investigation of its potential applications in the treatment of various diseases, and the elucidation of its mechanism of action. Further studies are also needed to fully understand its potential advantages and limitations for lab experiments.
Synthesemethoden
1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea can be synthesized through a multi-step process that involves the reaction of 1,2,3,4-tetrahydroquinoline with propionyl chloride, followed by the reaction of the resulting compound with thiourea. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. It has also been found to have potential applications in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer.
Eigenschaften
IUPAC Name |
1-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-2-16(21)20-9-3-5-12-7-8-13(11-14(12)20)18-17(22)19-15-6-4-10-23-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPPFLZIAFYMKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


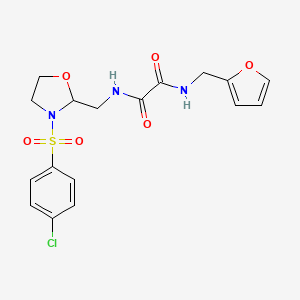
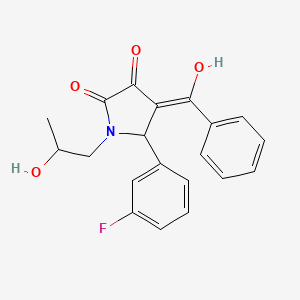
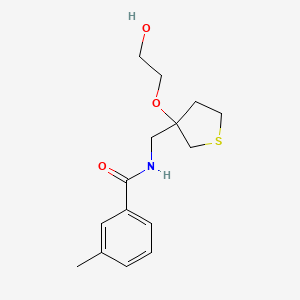
![(5-bromopyridin-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2772206.png)
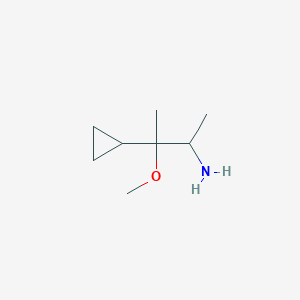


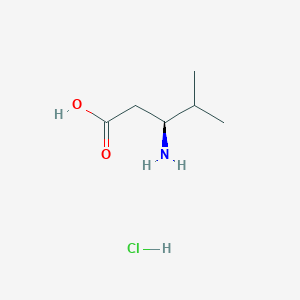

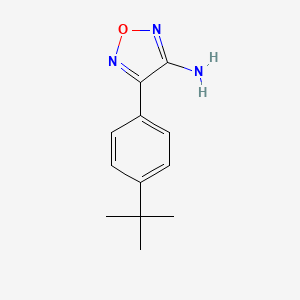
![{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine](/img/structure/B2772217.png)
![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2772219.png)
